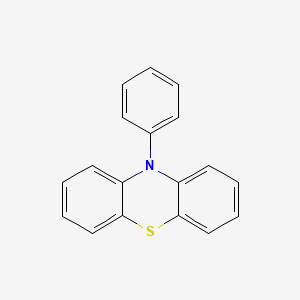
10-Phenyl-10h-phenothiazine
Cat. No. B1347068
Key on ui cas rn:
7152-42-3
M. Wt: 275.4 g/mol
InChI Key: WSEFYHOJDVVORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07169520B2
Procedure details


A mixture of phenothiazine (15 g, 0.075 mol), 23 g (0.11 mol) of iodobenzene, 9.6 g (0.150 mol) of copper powder, 35.3 g (0.26 mol) of potassium carbonate, and 1.98 g (0.0075 mol) of 18-crown-6 in 20 ml of 1,2-dichlorobenzene was reflux under nitrogen for 24 hour. The inorganic components were removed by filtering the hot reaction mixture. The crude product formed crystals from the reaction mixture. The product was purified by recrystallization from methanol. The yield of 10-phenylphenothiazine was 12.4 g (60%). The product had a melting point of 93–94° C. (recrystallized from methanol). A 1H NMR spectrum yielded the following results (100 MHz, CDCl3, δ, ppm): 6.0–6.45 (m, 2H, Ar), 6.68–7.20(m, 6H Ar), 7.22–7.68(m, 5H, Ar).





Name
copper
Quantity
9.6 g
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:14]2[NH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.I[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1>ClC1C=CC=CC=1Cl.[Cu]>[C:16]1([N:13]2[C:14]3[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=3[S:6][C:7]3[C:12]2=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
35.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.98 g
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
|
Name
|
copper
|
|
Quantity
|
9.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was reflux under nitrogen for 24 hour
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The inorganic components were removed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering the hot reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product formed crystals from the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by recrystallization from methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a melting point of 93–94° C. (recrystallized from methanol)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 1H NMR spectrum yielded the
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
following results (100 MHz, CDCl3, δ, ppm)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)N1C2=CC=CC=C2SC=2C=CC=CC12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
